chemical structure and properties of (4-(Methoxymethyl)phenyl)(methyl)sulfane
chemical structure and properties of (4-(Methoxymethyl)phenyl)(methyl)sulfane
The following technical guide details the chemical structure, properties, and synthetic utility of (4-(Methoxymethyl)phenyl)(methyl)sulfane . This monograph is designed for researchers in medicinal chemistry and process development, focusing on the molecule's role as a bifunctional building block.[1]
[2]
Executive Summary
(4-(Methoxymethyl)phenyl)(methyl)sulfane (CAS: 16155-09-2 ) is a para-substituted aromatic thioether featuring a benzylic ether moiety. It serves as a specialized intermediate in the synthesis of sulfone-based pharmaceuticals (e.g., COX-2 inhibitors) and as a metabolic probe for investigating cytochrome P450-mediated S-oxidation versus O-demethylation. Its chemical behavior is defined by the electron-donating nature of the methylthio (-SMe) group and the lability of the benzylic C-O bond under specific conditions.
Chemical Identity & Structure
| Property | Data |
| IUPAC Name | 1-(Methoxymethyl)-4-(methylsulfanyl)benzene |
| Common Synonyms | 4-(Methoxymethyl)thioanisole; Methyl 4-(methoxymethyl)phenyl sulfide |
| CAS Number | 16155-09-2 |
| Molecular Formula | C |
| Molecular Weight | 168.26 g/mol |
| SMILES | COCc1ccc(SC)cc1 |
| InChI Key | ZYEULRRMNFDCEW-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a benzene core substituted at the para positions.[1]
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Position 1 (Methylthio Group): The -SMe group is a strong nucleophile and an electron-donating group (EDG) by resonance, activating the ring toward electrophilic aromatic substitution, particularly at the ortho positions relative to itself.
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Position 4 (Methoxymethyl Group): The -CH
OMe group is a benzyl ether. While electronically neutral to the ring compared to the sulfide, it provides a protected hydroxymethyl handle that is stable to base but sensitive to strong Lewis acids or oxidative cleavage.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Physicochemical Properties[1][4][5]
Note: Experimental values for this specific isomer are scarce in open literature; values below represent consensus data derived from close structural analogues (e.g., 4-methoxythioanisole and the ortho-isomer).
| Parameter | Value / Range | Context |
| Physical State | Low-melting solid or Oil | Analogous to 4-methoxythioanisole (mp 22°C). |
| Boiling Point | ~115–120 °C @ 15 mmHg | Estimated based on o-isomer data.[1] |
| LogP | 2.1 – 2.4 | Lipophilic; crosses cell membranes readily.[1] |
| Solubility | DMSO, DCM, Methanol | Poorly soluble in water.[1] |
| Density | ~1.05 – 1.08 g/mL | Typical for substituted thioanisoles.[1] |
Synthesis & Manufacturing
The most robust synthetic route involves the methylation of 4-(methylthio)benzyl alcohol . This precursor is readily accessible via the reduction of 4-(methylthio)benzaldehyde.[2]
Synthetic Pathway Diagram
Figure 1: Primary (solid lines) and alternative (dashed lines) synthetic routes.
Detailed Protocol: Methylation via Williamson Ether Synthesis
Objective: Conversion of 4-(methylthio)benzyl alcohol to the target methyl ether.
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Reagent Prep: Wash Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) with dry hexane to remove mineral oil.[1] Suspend in anhydrous THF under Nitrogen atmosphere.
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Deprotonation: Cool the suspension to 0°C. Add a solution of 4-(methylthio)benzyl alcohol (1.0 eq) in THF dropwise. Evolution of H
gas will occur. Stir for 30 min at 0°C until gas evolution ceases.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.[1] Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Quench & Workup: Carefully quench with saturated NH
Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Nangcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient).
Reactivity & Applications in Drug Discovery[1]
This molecule is primarily used as a core scaffold for developing sulfone-containing anti-inflammatory agents (Coxibs) and as a substrate for metabolic stability assays.[1]
A. Metabolic Liability Profiling
In drug metabolism studies, this molecule presents two distinct "soft spots" for enzymatic attack:[1]
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S-Oxidation: The sulfur atom is rapidly oxidized by FMOs (Flavin-containing monooxygenases) and CYP450s to the Sulfoxide (chiral) and subsequently to the Sulfone .
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O-Dealkylation: The methoxymethyl group can undergo oxidative O-demethylation to regenerate the primary alcohol.[1]
B. Chemical Reactivity Map
Figure 2: Divergent reactivity pathways: Sulfur oxidation vs. Ether cleavage.
C. Synthesis of Sulfone Analogues (Protocol Highlight)
To convert the target molecule into a sulfone (common in Coxib synthesis):
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Dissolve the sulfide (1.0 eq) in DCM.[1]
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Add m-CPBA (2.2 eq) portion-wise at 0°C.
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Stir at RT for 2 hours.
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Wash with NaHSO
(to reduce excess peroxide) and NaHCOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . -
The resulting 1-(methoxymethyl)-4-(methylsulfonyl)benzene is a highly crystalline solid.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin.[1][3]
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Signal Word: Warning.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Sulfur compounds can degrade slowly to form disulfides if exposed to air/light for prolonged periods.[1]
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Odor: Like most low-molecular-weight sulfides, it possesses a characteristic disagreeable odor (garlic/cabbage-like). Handle in a fume hood.
References
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PubChem. "(4-(Methoxymethyl)phenyl)(methyl)sulfane (CID 21015028)."[4] National Library of Medicine.[1] Link
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Maricich, T. J., & Harrington, C. K. (1972).[1] "Meisenheimer rearrangement of methoxymethyl phenyl sulfoxide."[1][5] Journal of the American Chemical Society, 94(14), 5115-5116.[5] (Describes reactivity of the ortho-analogue, applicable to para-isomer). Link
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Shaabani, A., & Lee, D. G. (2001).[1][5] "Solvent free permanganate oxidations." Tetrahedron Letters, 42(34), 5833-5836.[5] (Protocol for sulfide to sulfone oxidation). Link
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BLDpharm. "Product Datasheet: 16155-09-2." (Commercial availability and CAS verification). Link
